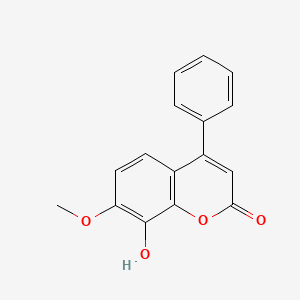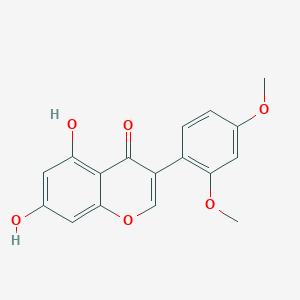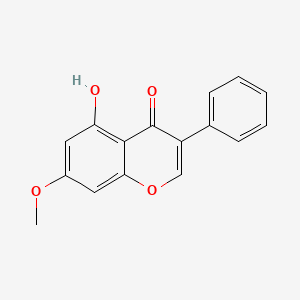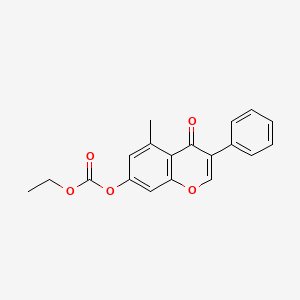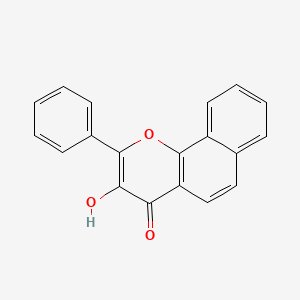![molecular formula C39H62O12 B600658 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 76296-71-4](/img/structure/B600658.png)
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyphyllin C is a naturally occurring compound with formidable anti-cancer attributes, making it a valuable tool in studying various malignancies such as lung, breast, and liver cancer . It exerts its profound impacts by impeding the unhindered proliferation of cancer cells while simultaneously initiating programmed cell death .
Synthesis Analysis
The synthesis of Polyphyllin C is a complex process that involves various genes and pathways. A study revealed 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis . The gene co-expression network analysis revealed 74 transcription factor genes and one transporter gene associated with polyphyllin biosynthesis and allocation .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Polyphyllin C are complex and involve various genes and pathways. The RNA-seq analysis showed that endophytic inoculation did not promote polyphyllin accumulation by enhancing the upstream terpene biosynthesis pathway, but probably by up-regulating the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis .Physical and Chemical Properties Analysis
Polyphyllin C is a white crystalline powder, easily soluble in methanol and water . Its molecular weight is 722.90 .Wissenschaftliche Forschungsanwendungen
Hepatocellular Carcinoma (HCC) Therapy : Polyphyllin I, a derivative of Polyphyllin C, has demonstrated efficacy in inducing apoptosis in HCC cells through the caspase-dependent pathway. It activates autophagy via the PI3K/AKT/mTOR pathway, and combining it with chloroquine enhances its antiproliferative effects (Shi et al., 2015).
Chronic Myelogenous Leukemia Treatment : Polyphyllin D shows potential as a therapeutic agent for treating chronic myelogenous leukemia by inducing apoptosis and differentiation in K562 human leukemia cells (Yang, Cai & Meng, 2016).
Lung Cancer Therapy : In non-small cell lung cancer (NSCLC) cells, Polyphyllin D induces cytotoxic effects through ER stress and mitochondrial-mediated apoptotic pathways (Siu et al., 2008).
Pancreatic Cancer Treatment : Polyphyllin D has been found to inhibit the proliferation of pancreatic cancer Panc-1 cells and induce apoptosis through the mitochondrial pathway (Xiao, 2020).
Ovarian Cancer Treatment : Polyphyllin I exhibits inhibitory effects on ovarian cancer cells, promoting apoptosis and inhibiting cell migration. It affects the expression of genes associated with tumor progression such as Caspase-9, C-jun, and Wnt5a (Gu et al., 2016).
Gastric Cancer Therapy : Polyphyllin I's anti-cancer mechanism involves downregulating the expression of fibroblast activation protein alpha (FAP) and hepatocyte growth factor (HGF) in cancer-associated fibroblasts of gastric cancer (Dong et al., 2018).
Acute Myeloid Leukemia Treatment : In t(8;21) acute myeloid leukemia, Polyphyllin I has been shown to suppress growth and induce apoptosis by downregulating AML1‐ETO and inhibiting the C‐KIT/Akt signaling pathways (Chai et al., 2018).
Osteosarcoma Therapy : Polyphyllin VII induces apoptosis and autophagy in human osteosarcoma U2OS cells by modulating H2O2 levels and the JNK pathway (Li et al., 2020).
Breast Cancer Treatment : Polyphyllin D inhibits the growth of human breast cancer cells and shows efficacy in a xenograft model, suggesting its potential as a breast cancer treatment agent (Lee et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Polyphyllin C, a steroidal saponin, is known to exhibit activities against tyrosinase and antileishmanial activities . It has been found to have mild inhibitory activity against tyrosinase (IC50 = 36.87 µM) and moderate antileishmanial activity (IC50 = 1.59 µg/mL) . Tyrosinase is a key enzyme in melanin biosynthesis, involved in pigmentation, while Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis.
Pharmacokinetics
It’s known that the bioavailability of similar compounds is often low, partly due to hydrolysis by intestinal flora
Result of Action
Studies on similar compounds suggest that they can induce cell death and apoptosis in various cancer cells . They may also modulate immune responses by influencing the polarization of microglial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Polyphyllin C. For instance, the biosynthesis of polyphyllins in plants is known to be influenced by developmental cues and tissue specificity . Additionally, the compound’s action may be affected by the patient’s gut microbiota, which can metabolize the compound and potentially alter its bioavailability
Biochemische Analyse
Biochemical Properties
Polyphyllin C interacts with enzymes such as tyrosinase, exhibiting inhibitory activity . It also shows moderate antileishmanial activities .
Cellular Effects
Polyphyllin C has been found to have effects on various types of cells. For instance, it has been shown to induce apoptosis in human erythrocytes . It also exhibits anti-inflammatory properties, reducing inflammation in mice to alleviate pain .
Molecular Mechanism
The molecular mechanism of Polyphyllin C involves its interaction with various biomolecules. It has been found to exhibit mild inhibitory activity against the enzyme tyrosinase . Furthermore, it has moderate antileishmanial activities .
Temporal Effects in Laboratory Settings
It has been found that Polyphyllin C exhibits anti-inflammatory and analgesic properties .
Dosage Effects in Animal Models
The effects of Polyphyllin C vary with different dosages in animal models. For instance, Polyphyllin VII has been found to alleviate neuroinflammation after cerebral ischemia–reperfusion injury in mice .
Metabolic Pathways
It has been found that Polyphyllin C exhibits mild inhibitory activity against the enzyme tyrosinase .
Transport and Distribution
It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .
Subcellular Localization
It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPWEBMROBPTK-GTCMQMDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Unfortunately, the provided research article focuses on the isolation and structural elucidation of Polyphyllins C, D, E, and F from Paris polyphylla but does not delve into the specific details of each individual compound. The article primarily focuses on the use of spectroscopic techniques, including 2D NMR, to determine the structures of these novel spirostanol saponins. [] To obtain detailed information on the molecular formula, weight, and spectroscopic data specifically for Polyphyllin C, you would need to refer to additional research articles or databases dedicated to this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
